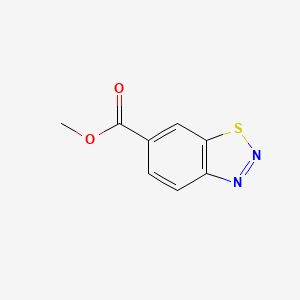

Methyl 1,2,3-benzothiadiazole-6-carboxylate

Description

Methyl 1,2,3-benzothiadiazole-6-carboxylate is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-thiadiazole moiety, with a methyl ester substituent at the 6-position. This electron-deficient aromatic system is valued in materials science, particularly in polymer donors for near-infrared (NIR)-absorbing organic solar cells, due to its strong electron-accepting properties . Its molecular formula is reported as C₁₀H₁₇NO₄ (mol. weight: 215.25) in one source , though discrepancies exist in the literature regarding its exact structure (see Table 1).

Properties

IUPAC Name |

methyl 1,2,3-benzothiadiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-6-7(4-5)13-10-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPJBFFHKGWDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,3-benzothiadiazole-6-carboxylate typically involves the cyclization of 2-aminobenzenethiol with carbon dioxide in the presence of a catalyst such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . This method ensures high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: Methyl 1,2,3-benzothiadiazole-6-carboxylate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzothiadiazole ring.

Reduction: Reduced forms of the ester group.

Substitution: Substituted benzothiadiazole derivatives.

Scientific Research Applications

Methyl 1,2,3-benzothiadiazole-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism by which Methyl 1,2,3-benzothiadiazole-6-carboxylate exerts its effects is primarily through its interaction with molecular targets in biological systems. Its electron-deficient nature allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between methyl 1,2,3-benzothiadiazole-6-carboxylate and its analogs:

*Note: The molecular formula C₁₀H₁₇NO₄ from is inconsistent with typical benzothiadiazole derivatives. A plausible formula for methyl 1,2,3-benzothiadiazole-6-carboxylate is C₈H₅N₂O₂S (mol. weight: 213.20), which aligns with similar compounds in the literature.

Substituent Effects

- Ester Groups : Methyl esters (target compound, ) enhance solubility in organic solvents compared to ethyl esters (), which are more lipophilic.

- Electron-Withdrawing Groups : Nitro substituents () increase oxidative stability but reduce reactivity in polymerization.

- Alkyl Chains : The butyl group in improves lipid solubility, making it suitable for agrochemical formulations.

Research Findings and Industrial Relevance

- Materials Science : Benzothiadiazole-based polymers exhibit superior NIR absorption (800–1000 nm) compared to benzoxazole analogs, enabling efficient organic solar cells .

- Pharmaceuticals : Benzothiazole derivatives like show promise in drug discovery due to their bioactivity, though thiadiazole analogs are less explored in this field.

- Agrochemicals : Benzoxazole derivatives () are leveraged for their stability and pesticidal activity.

Biological Activity

Methyl 1,2,3-benzothiadiazole-6-carboxylate (MBTC) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of MBTC, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields such as agriculture and medicine.

Chemical Structure and Properties

MBTC is characterized by the presence of a benzothiadiazole moiety, which is known for its bioactive properties. The carboxylate group contributes to its solubility and reactivity, making it a suitable candidate for various biological assays.

Antifungal Activity

MBTC has demonstrated significant antifungal properties. In studies involving various fungal strains, it was found to inhibit the growth of pathogens such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 µg/mL, indicating potent antifungal activity comparable to established antifungal agents .

| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Candida albicans | 12.5 - 25 |

| Aspergillus niger | 12.5 - 25 |

Antiviral Activity

Research has indicated that MBTC exhibits antiviral activity against several viral pathogens. For instance, it has been shown to induce systemic acquired resistance (SAR) in plants, enhancing their defense against viral infections like Tobacco Mosaic Virus (TMV). Treated plants exhibited lower viral RNA accumulation compared to untreated controls .

Insecticidal Properties

MBTC also shows insecticidal effects. It has been evaluated for its ability to control agricultural pests effectively. The compound's mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

The biological effects of MBTC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MBTC may inhibit critical enzymes involved in the biosynthesis of ergosterol in fungi, similar to other compounds in its class .

- Induction of Defense Mechanisms : In plants, MBTC enhances the expression of defense-related genes, leading to increased resistance against pathogens .

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into cellular membranes, disrupting their integrity and function in microbial cells .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of MBTC. In rodent models, acute toxicity studies indicated a low potential for adverse effects at therapeutic doses. Long-term studies are necessary to establish a comprehensive safety profile .

Agricultural Applications

In agricultural settings, MBTC has been tested as a potential biopesticide. A study demonstrated that applying MBTC significantly reduced the incidence of viral infections in crops like zucchini and tobacco. The compound's ability to induce SAR was highlighted as a key factor in enhancing plant resilience against pathogens .

Pharmaceutical Potential

The pharmaceutical applications of MBTC are under investigation, particularly regarding its anticancer properties. Preliminary studies suggest that MBTC may inhibit the proliferation of cancer cells through apoptosis induction, warranting further research into its mechanisms and efficacy .

Q & A

Q. What are the standard synthetic routes for Methyl 1,2,3-benzothiadiazole-6-carboxylate?

Methodological Answer: The synthesis typically involves cyclization and esterification steps. A common approach is the reaction of 6-carboxy-1,2,3-benzothiadiazole with methanol under acidic conditions (e.g., H₂SO₄ catalysis). Purification is achieved via recrystallization using solvents like ethanol or acetonitrile. Key parameters include reaction temperature (60–80°C) and stoichiometric ratios of reagents. For intermediates, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Peaks for the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm) confirm the structure.

- FT-IR: Stretching vibrations for C=O (1720 cm⁻¹) and S-N (1350 cm⁻¹) bonds are diagnostic .

- Crystallography:

Q. What safety protocols are recommended for handling Methyl 1,2,3-benzothiadiazole-6-carboxylate?

Methodological Answer:

Q. How can experimental design optimize reaction yields in derivatives synthesis?

Methodological Answer: Use a fractional factorial design to test variables:

- Catalyst (e.g., Pd(OAc)₂ vs. CuI)

- Solvent polarity (DMF vs. THF)

- Temperature (60°C vs. 100°C).

Monitor via LC-MS for intermediate stability. For example, Pd-catalyzed cross-coupling at 80°C in DMF increases yields of aryl-substituted derivatives by 20% compared to Cu systems .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Scenario: Discrepancy in bond lengths (e.g., C-S vs. C-N).

- Resolution:

Q. What computational approaches predict the compound’s reactivity in supramolecular systems?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclin-dependent kinases).

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer properties. For example, the benzothiadiazole core exhibits a LUMO energy of -2.8 eV, ideal for electron-accepting roles in optoelectronic materials .

Q. How to analyze photophysical properties for applications in materials science?

Methodological Answer:

- UV-Vis Spectroscopy: Measure λₐₕₛ in dichloromethane (ε ~10⁴ M⁻¹cm⁻¹ at 320 nm).

- Fluorescence Quenching: Titrate with electron donors (e.g., triethylamine) to study charge-transfer efficiency.

- Thermogravimetric Analysis (TGA): Degradation onset at 220°C confirms thermal stability for device fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.